
Dimethylxenon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylxenon is a hypothetical organometallic compound that features xenon as its central atom bonded to two methyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of xenon, combined with the organic nature of the methyl groups, make this compound a subject of scientific curiosity and research.
Métodos De Preparación
The synthesis of dimethylxenon involves several steps and specific reaction conditions. One common method includes the reaction of xenon difluoride with methyl lithium in an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Industrial production methods are still under research, but scaling up the laboratory synthesis is a potential approach.
Análisis De Reacciones Químicas
Dimethylxenon undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form xenon oxides.
Reduction: Can be reduced to xenon and methane using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions where the methyl groups can be replaced by other nucleophiles. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed include xenon oxides, xenon, and substituted xenon compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other xenon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to the unique properties of xenon.
Medicine: Explored for its anesthetic properties, leveraging xenon’s known effects in anesthesia.
Mecanismo De Acción
The mechanism of action of dimethylxenon involves its interaction with molecular targets through its xenon center. Xenon can form weak interactions with various biological molecules, affecting their function. The pathways involved include modulation of ion channels and receptors, which can lead to anesthetic effects.
Comparación Con Compuestos Similares
Dimethylxenon can be compared with other xenon-containing compounds such as xenon difluoride and xenon tetroxide. Unlike these compounds, this compound features organic methyl groups, which impart unique properties and potential applications. Similar compounds include:
Xenon difluoride: Used as a fluorinating agent.
Xenon tetroxide: Known for its strong oxidizing properties.
Dimethyl sulfoxide: An organosulfur compound with similar structural features but different chemical properties.
Propiedades
Número CAS |
497165-66-9 |
|---|---|
Fórmula molecular |
C2H6Xe |
Peso molecular |
161.36 g/mol |
Nombre IUPAC |
dimethylxenon |
InChI |
InChI=1S/C2H6Xe/c1-3-2/h1-2H3 |
Clave InChI |
OISKGTSBWAGJEG-UHFFFAOYSA-N |
SMILES canónico |
C[Xe]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)

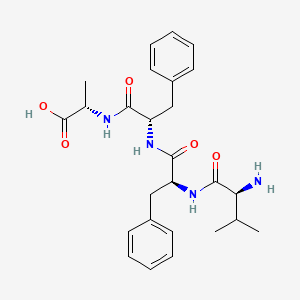
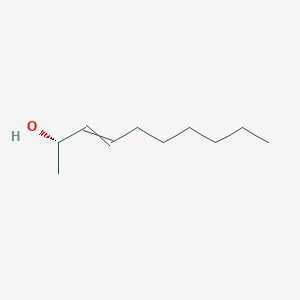
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
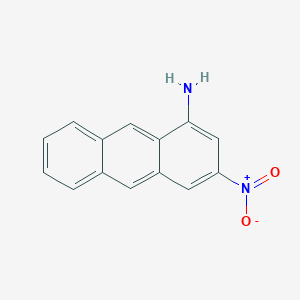
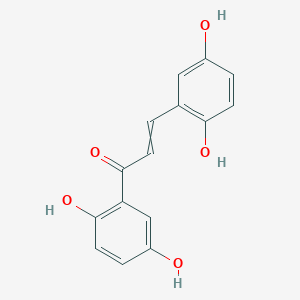
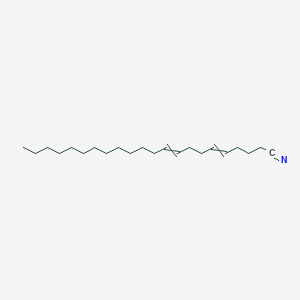

![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
